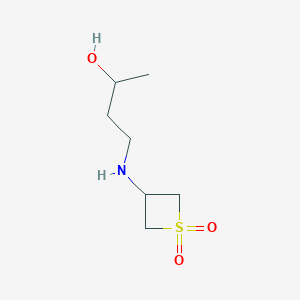
4-fluoro-1H-indazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1H-indazole-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4FN3. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a fluorine atom at the 4-position and a cyano group at the 3-position of the indazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-3-nitrobenzonitrile with hydrazine hydrate, followed by cyclization under acidic conditions to form the indazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indazole ring can be oxidized to form different functional groups, such as nitro or carbonyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Reduction: Lithium aluminum hydride or hydrogenation with palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted indazoles depending on the nucleophile used.
Reduction: 4-fluoro-1H-indazole-3-amine.
Oxidation: 4-fluoro-1H-indazole-3-carboxylic acid or 4-fluoro-1H-indazole-3-nitro.
Aplicaciones Científicas De Investigación
4-Fluoro-1H-indazole-3-carbonitrile has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a building block for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-fluoro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The cyano group can participate in hydrogen bonding and other interactions with biological targets, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-1H-indazole-3-carboxylic acid
- 4-Fluoro-1H-indazole-3-amine
- 4-Fluoro-1H-indazole-3-nitro
Uniqueness
4-Fluoro-1H-indazole-3-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the cyano group provides a versatile functional handle for further chemical modifications .
Propiedades
IUPAC Name |
4-fluoro-1H-indazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKFVORJEHMAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NN2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride](/img/structure/B8222063.png)




![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B8222092.png)
![(1R,5S)-1-(tert-Butoxycarbonylamino)-5-fluoro-3-azabicyclo[3.3.0]octane](/img/structure/B8222094.png)
![Methyl3-methylthieno[3,2-b]pyridine-7-carboxylate](/img/structure/B8222099.png)




